molecular formula C14H22O3Si B14621707 Triethylsilyl phenoxyacetate CAS No. 57355-80-3

Triethylsilyl phenoxyacetate

Cat. No.: B14621707
CAS No.: 57355-80-3
M. Wt: 266.41 g/mol
InChI Key: GZEYPXSUYFPHFW-UHFFFAOYSA-N
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Description

Triethylsilyl phenoxyacetate is an organosilicon compound widely used in organic synthesis, particularly as a protecting group for alcohols and phenols. The triethylsilyl group is known for its stability and ease of removal, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsilyl phenoxyacetate can be synthesized through the reaction of phenoxyacetic acid with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ester by neutralizing the hydrochloric acid by-product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl phenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluoride ions: For deprotection of the triethylsilyl group.

    Hydrosilanes: For reduction reactions.

    Oxidizing agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions include silanols, alcohols, and various substituted phenoxyacetates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethylsilyl phenoxyacetate has numerous applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of triethylsilyl phenoxyacetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from participating in unwanted reactions. The triethylsilyl group can be selectively removed using fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl phenoxyacetate
  • Tert-butyldimethylsilyl phenoxyacetate
  • Triisopropylsilyl phenoxyacetate

Uniqueness

Triethylsilyl phenoxyacetate is unique due to its balance of stability and ease of removal. While trimethylsilyl groups are easier to remove, they are less stable under acidic conditions. Tert-butyldimethylsilyl and triisopropylsilyl groups offer greater stability but are more challenging to remove. This compound provides an optimal balance, making it a versatile choice for various applications .

Properties

CAS No.

57355-80-3

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

triethylsilyl 2-phenoxyacetate

InChI

InChI=1S/C14H22O3Si/c1-4-18(5-2,6-3)17-14(15)12-16-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

GZEYPXSUYFPHFW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)COC1=CC=CC=C1

Origin of Product

United States

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